Cas no 302803-63-0 (4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one)

4-Chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with chloro, phenyl, and 4-methylpiperazinyl functional groups. Its unique structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of the 4-methylpiperazine moiety enhances solubility and potential interactions with biological targets, while the chloro and phenyl groups contribute to its reactivity and versatility in further derivatization. This compound is of interest in pharmaceutical research for its potential applications in drug discovery, particularly in the development of kinase inhibitors or CNS-targeting agents. Its well-defined synthetic route ensures consistent purity and scalability for research use.
4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one structure
302803-63-0 structure
Product Name:4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one
CAS No:302803-63-0
MF:C15H17ClN4O
MW:304.774681806564
CID:6030312
PubChem ID:718869
Update Time:2025-06-14

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one
    • 4-chloro-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone
    • 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one
    • 3(2H)-Pyridazinone, 4-chloro-5-(4-methyl-1-piperazinyl)-2-phenyl-
    • 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one
    • AKOS000425726
    • SCHEMBL11943534
    • SR-01000429792
    • 302803-63-0
    • F0910-1184
    • Z31193813
    • EU-0071056
    • Oprea1_602856
    • AI-204/31677017
    • SR-01000429792-1
    • Oprea1_098639
    • Inchi: 1S/C15H17ClN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
    • InChI Key: UQJCBYQYVQGYJV-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=CC=C2)N=CC(N2CCN(C)CC2)=C1Cl

Computed Properties

  • Exact Mass: 304.1090889g/mol
  • Monoisotopic Mass: 304.1090889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 394.9±52.0 °C(Predicted)
  • pka: 7.63±0.42(Predicted)

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Additional information on 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one

Comprehensive Overview of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one (CAS No. 302803-63-0)

4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one (CAS No. 302803-63-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the pyridazinone family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers and industry professionals are increasingly exploring its synthesis, derivatives, and pharmacological relevance, particularly in the context of drug discovery and medicinal chemistry.

The molecular structure of 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one features a chloro-substituted pyridazinone core coupled with a 4-methylpiperazine moiety, which enhances its solubility and interaction with biological targets. This structural combination makes it a promising candidate for modulating enzyme activity or receptor binding, aligning with current trends in targeted therapy and precision medicine. As the demand for novel small-molecule therapeutics grows, compounds like this are being rigorously studied for their potential in treating various conditions, including inflammation and metabolic disorders.

In recent years, the scientific community has shown heightened interest in pyridazinone derivatives, driven by their versatility in drug design. A search for "pyridazinone-based inhibitors" or "CAS 302803-63-0 applications" reveals numerous studies investigating their role in kinase inhibition and signal transduction pathways. This compound’s 4-methylpiperazine group is particularly noteworthy, as it is a common pharmacophore in FDA-approved drugs, suggesting potential for optimizing bioavailability and pharmacokinetics.

From a synthetic chemistry perspective, 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one exemplifies advancements in green chemistry and sustainable synthesis. Researchers are exploring eco-friendly catalytic methods to produce such compounds, addressing the pharmaceutical industry’s push for reduced environmental impact. Queries like "green synthesis of pyridazinones" reflect this trend, highlighting the compound’s relevance in modern process chemistry.

Beyond its pharmaceutical potential, this compound is also a subject of computational chemistry studies. Molecular docking and QSAR modeling are frequently employed to predict its interactions with biological targets, a topic often searched as "in silico analysis of pyridazinones." Such approaches accelerate drug development by identifying promising candidates before costly lab experiments.

In summary, 4-chloro-5-(4-methylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one (CAS No. 302803-63-0) represents a multifaceted compound with broad implications in drug discovery, synthetic chemistry, and computational biology. Its structural features and evolving applications make it a compelling focus for researchers aiming to address unmet medical needs through innovative science.

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